2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Kinetics : A study by Jarczewski et al. (1986) discusses the kinetics and mechanism of reactions involving compounds related to piperidine, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases. This research provides insights into the complex reactions leading to products like 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, highlighting the role of primary and secondary amines in these processes (Jarczewski et al., 1986).
Antibacterial Studies : AL-Duhaidahawi et al. (2020) synthesized novel compounds derived from nalidixic acid, which were then reacted with different amine tails, including piperidine derivatives. These compounds were assessed for their antibacterial activity against various bacteria, demonstrating good antibacterial activities compared to standard drugs (AL-Duhaidahawi et al., 2020).
Synthesis and Characterization of Novel Compounds : Studies by Merugu et al. (2010) and others have focused on the synthesis of novel compounds containing piperidine. These include the creation of piperidine containing pyrimidine imines and thiazolidinones, which were evaluated for their antibacterial activities. Such research highlights the versatility of piperidine derivatives in synthesizing new chemical entities with potential biological applications (Merugu et al., 2010).
Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibitive properties. Xavier and Nallaiyan (2011) studied the electrochemical adsorption behavior of some piperidine derivatives on brass in natural sea water. Their research showed that these compounds effectively inhibit corrosion, suggesting their potential application in material science and engineering (Xavier & Nallaiyan, 2011).
Synthesis of Functionalized Crown Ethers : Nawrozkij et al. (2014) developed a method to create valuable building blocks for the synthesis of functionalized crown ethers using piperidine derivatives. This research opens avenues for creating novel compounds with potential applications in various chemical industries (Nawrozkij et al., 2014).
Properties
IUPAC Name |
2-amino-1-[4-(difluoromethyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)6-1-3-12(4-2-6)7(13)5-11/h6,8H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGQHCMPXCNZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.